

# Application Note: Analytical Characterization of Roxibolone

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## Compound of Interest

Compound Name: Roxibolone

CAS No.: 60023-92-9

Cat. No.: B1679588

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## Part 1: Introduction & Physicochemical Profile

### Executive Summary

**Roxibolone** (11 $\beta$ ,17 $\beta$ -dihydroxy-17 $\alpha$ -methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid) represents a unique analytical challenge within the class of Anabolic-Androgenic Steroids (AAS).[1] Unlike the majority of AAS which are neutral lipophilic compounds, **Roxibolone** possesses a C2-carboxylic acid moiety. This structural anomaly confers acidic properties (pKa  $\approx$  4.5), rendering standard "neutral fraction" extraction protocols ineffective.

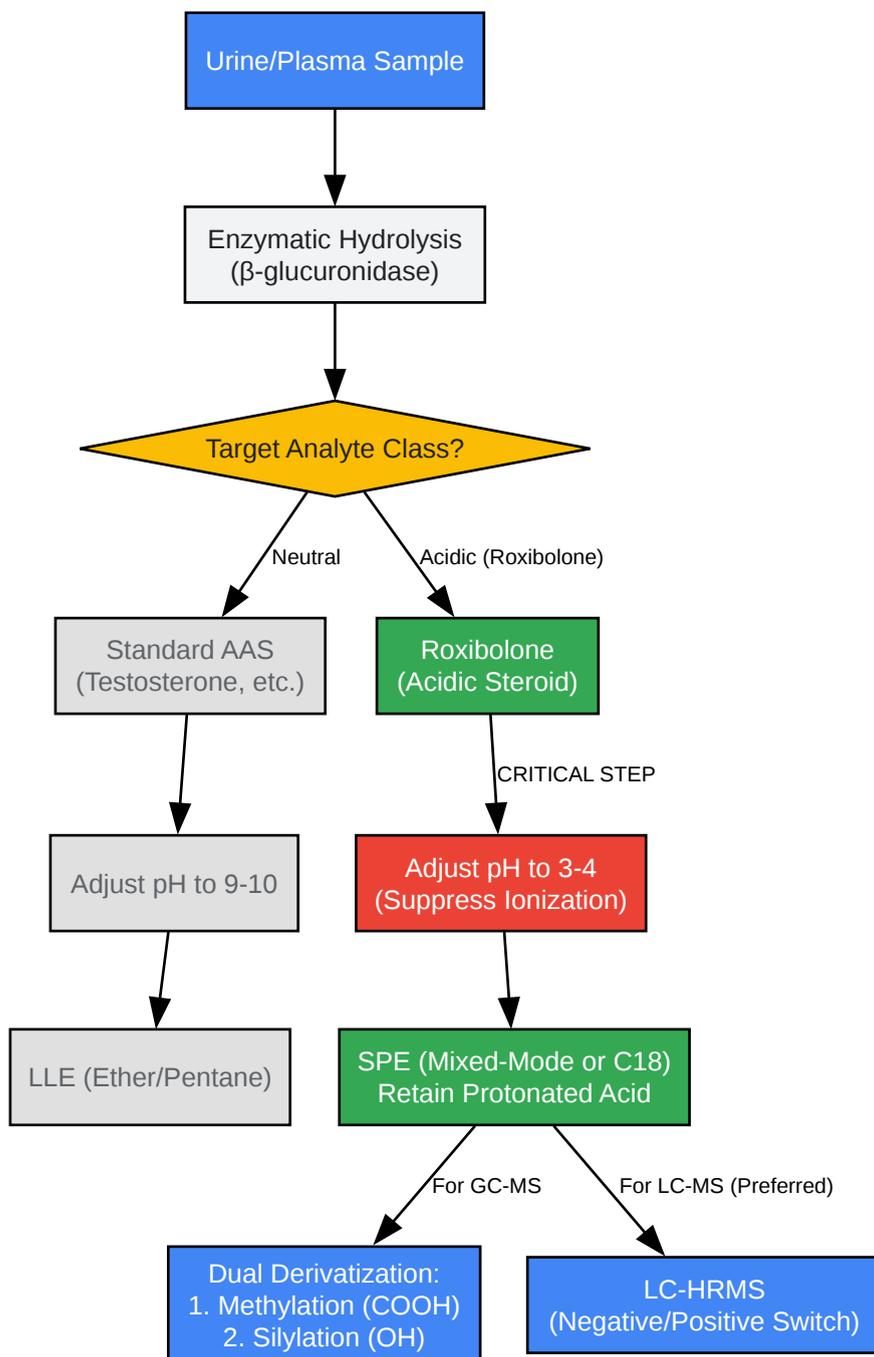
This guide details the optimized protocols for the extraction, derivatization, and mass spectrometric characterization of **Roxibolone**. It specifically addresses the "Acidic Trap"—the common failure point where **Roxibolone** is lost during the alkaline wash steps of traditional AAS screening.

## Physicochemical Data

Property	Specification	Analytical Implication
IUPAC Name	11 $\beta$ ,17 $\beta$ -dihydroxy-17 $\alpha$ -methyl-3-oxoandrosta-1,4-diene-2-carboxylic acid	Acidic Functionality
Molecular Formula	C <sub>21</sub> H <sub>28</sub> O <sub>5</sub>	Exact Mass: 360.1937 Da
Polarity	Amphiphilic (Lipophilic steroid core + Hydrophilic carboxyl/hydroxyls)	Requires pH-controlled SPE
Acid Dissociation	pKa $\approx$ 4.2–4.8 (Carboxylic acid)	Ionized at physiological pH
UV Max	~240-245 nm (Conjugated diene)	Suitable for HPLC-UV/DAD purity checks

## Part 2: Analytical Workflow (Visualized)

The following decision tree illustrates the critical pH-dependent branching required to successfully isolate **Roxibolone** compared to standard neutral steroids (e.g., Testosterone).



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Figure 1: Analytical extraction logic distinguishing **Roxibolone** from standard neutral steroids. Note the critical pH adjustment step to prevent loss of the analyte in aqueous waste.

## Part 3: Experimental Protocols

### Protocol A: Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for polar acidic steroids.[1] Solid Phase Extraction (SPE) using a polymeric sorbent provides superior recovery.

Reagents:

- Internal Standard (ISTD): Methyltestosterone-d3 (10 ng/mL).
- Buffer: 0.1M Acetate Buffer (pH 4.0).
- Cartridge: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Oasis HLB or equivalent), 60mg.[1]

Step-by-Step Methodology:

- Hydrolysis: To 2 mL of urine, add 20  $\mu$ L ISTD and 1 mL Phosphate buffer (pH 7). Add  $\beta$ -glucuronidase (*E. coli*).[1] Incubate at 50°C for 1 hour.
- Acidification (Critical): Adjust sample pH to 3.5 – 4.0 using dilute acetic acid.
  - Why? This protonates the C2-carboxylic acid (COOH), making the molecule neutral and lipophilic enough to bind to the SPE sorbent. At pH > 5, it exists as a carboxylate anion (COO-) and may flow through the cartridge.
- Conditioning: Wash cartridge with 2 mL Methanol followed by 2 mL Water.
- Loading: Load the acidified sample at a slow flow rate (1 mL/min).
- Washing:
  - Wash 1: 2 mL 5% Methanol in Water (removes salts).[1]
  - Wash 2: 2 mL Hexane (removes non-polar lipids; **Roxibolone** remains on column due to polar hydroxyls).[1]
- Elution: Elute with 2 mL Methanol.
- Evaporation: Evaporate to dryness under Nitrogen at 40°C.

## Protocol B: LC-HRMS (High-Resolution Mass Spectrometry)

Status: Preferred Method (Modern Standard).[1] Rationale: Avoids complex derivatization; handles the polar carboxyl group natively.

Instrument Parameters:

- System: UHPLC coupled to Q-TOF or Orbitrap.
- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7  $\mu$ m).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.

MS Detection Strategy: **Roxibolone** can be detected in both polarities, but Negative Electrospray Ionization (ESI-) often yields lower background for carboxylic acids.[1]

Ionization Mode	Target Ion	m/z (Theoretical)	Notes
ESI (-)	[M-H] <sup>-</sup>	359.1864	Deprotonation of C2-COOH.[1] High specificity.
ESI (+)	[M+H] <sup>+</sup>	361.2010	Protonation of 3-keto system.[1] Common for general screens.[1]

Validation Criteria:

- Retention Time: Match within  $\pm 0.1$  min of standard.
- Mass Accuracy: < 5 ppm deviation.
- Isotopic Pattern: Match theoretical distribution for C<sub>21</sub>H<sub>28</sub>O<sub>5</sub>.

## Protocol C: GC-MS/MS (Confirmatory Analysis)

Status: Legacy/Confirmatory Method. Rationale: Required for laboratories without LC-MS or for comparison against historic doping control databases. Challenge: The carboxylic acid and two hydroxyl groups (11 $\beta$ , 17 $\beta$ ) must all be derivatized to ensure volatility.

Derivatization Workflow (Two-Step):

- Methylation (Stabilizes Acid):
  - Reconstitute dried extract in 100  $\mu$ L Methanol.
  - Add 50  $\mu$ L TMS-Diazomethane (2M in hexane). Caution: Explosive hazard/Toxicity.[1]
  - Incubate 30 min at Room Temp. Evaporate to dryness.
  - Result: Formation of Methyl Ester at C2.
- Silylation (Volatilizes Alcohols):
  - Add 50  $\mu$ L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS catalyst.
  - Incubate at 60°C for 30 min.
  - Result: Formation of TMS ethers at 11 $\beta$  and 17 $\beta$  positions.

GC-MS Parameters:

- Inlet: 280°C, Splitless.
- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).[1]
- Carrier Gas: Helium, 1 mL/min.
- Temp Program: 180°C (1 min) -> 10°C/min -> 300°C (5 min).

Diagnostic Ions (EI Source):

- Molecular Ion: Look for M<sup>+</sup> corresponding to the Me-Ester/di-TMS derivative.[1]

- Fragment m/z 143: Characteristic D-ring fragmentation (common in 17-methyl steroids).[1]
- Fragment m/z 217: Trimethylsilyl fragmentation.[1]

## Part 4: Metabolic Considerations & Interpretation

**Roxibolone** undergoes extensive metabolism.[1] In doping control, the parent compound is rarely the only marker.

- Reduction: The 3-keto group is reduced to 3-hydroxyl (forming isomers).[1]
- No 17-Oxidation: The 17 $\alpha$ -methyl group prevents oxidation of the 17 $\beta$ -hydroxyl to a ketone (unlike Testosterone -> Androstenedione).[1]
- Conjugation: Excreted largely as Glucuronides (requires hydrolysis).[1]

Interpretation of Results:

- False Negatives: Most likely caused by failure to acidify during extraction (analyte lost to waste) or failure to methylate before GC analysis (analyte degrades in injector).
- Interferences: The 11-hydroxyl group distinguishes **Roxibolone** from many common synthetic steroids (like Methandienone), providing a clean mass spectral fingerprint.[1]

## References

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